2-{3-nitrophenyl}-2-oxoethyl 2-(benzoylamino)benzoate
Description
2-{3-nitrophenyl}-2-oxoethyl 2-(benzoylamino)benzoate is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzoylamino group, a benzoic acid moiety, and a nitro-phenyl-oxo-ethyl ester group
Properties
Molecular Formula |
C22H16N2O6 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate |
InChI |
InChI=1S/C22H16N2O6/c25-20(16-9-6-10-17(13-16)24(28)29)14-30-22(27)18-11-4-5-12-19(18)23-21(26)15-7-2-1-3-8-15/h1-13H,14H2,(H,23,26) |
InChI Key |
LGZWIPMNDYXXPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-nitrophenyl}-2-oxoethyl 2-(benzoylamino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoylamino Group: This step involves the reaction of benzoic acid with benzoyl chloride in the presence of a base such as pyridine to form benzoylamino-benzoic acid.
Esterification: The benzoylamino-benzoic acid is then esterified with 2-(3-nitro-phenyl)-2-oxo-ethyl alcohol in the presence of a catalyst such as sulfuric acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-nitrophenyl}-2-oxoethyl 2-(benzoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-Benzoylamino-benzoic acid 2-(3-amino-phenyl)-2-oxo-ethyl ester.
Reduction: 2-Benzoylamino-benzoic acid.
Substitution: Various substituted benzoylamino-benzoic acid derivatives.
Scientific Research Applications
2-{3-nitrophenyl}-2-oxoethyl 2-(benzoylamino)benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-nitrophenyl}-2-oxoethyl 2-(benzoylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylamino-benzoic acid: Lacks the nitro-phenyl-oxo-ethyl ester group.
2-(3-Nitro-phenyl)-2-oxo-ethyl benzoate: Lacks the benzoylamino group.
Benzoylamino-benzoic acid derivatives: Various derivatives with different substituents on the benzoylamino or benzoic acid moieties.
Uniqueness
2-{3-nitrophenyl}-2-oxoethyl 2-(benzoylamino)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
